molecular formula C23H26N8 B4472475 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4472475
M. Wt: 414.5 g/mol
InChI Key: VLPORKDZGPBVOJ-UHFFFAOYSA-N
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Description

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic core structure. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a pharmacophore of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors implicated in diseases such as cancer and tuberculosis. Key structural features of this compound include:

  • Position 2: An ethyl group, which may enhance lipophilicity and influence binding pocket interactions.
  • Position 6: A pyrimidin-4-yl moiety substituted with a 4-benzylpiperazine group. The benzylpiperazine moiety is known to modulate pharmacokinetic properties and receptor selectivity.
  • Position 7: A methyl group, which contributes to steric and electronic effects on the scaffold.

This compound’s design leverages substitutions at critical positions to optimize selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII), as suggested by studies on analogous triazolopyrimidines.

Properties

IUPAC Name

6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8/c1-3-21-27-23-25-15-19(17(2)31(23)28-21)20-9-10-24-22(26-20)30-13-11-29(12-14-30)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPORKDZGPBVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the annulation of a pyrimidine moiety to a triazole ring or vice versa . The process often starts with the preparation of intermediate compounds, such as 2-(4-benzylpiperazin-1-yl)pyrimidine derivatives, which are then subjected to further reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound .

Mechanism of Action

The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist of certain receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name / ID Position 2 Position 5/6/7 Biological Activity/Application Key Findings Reference
Target Compound Ethyl 6: Pyrimidin-4-yl + 4-benzylpiperazine; 7: Methyl Anticancer (putative hCA IX/XII inhibition) Hypothesized to exhibit dual hCA IX/XII inhibition due to substitution pattern.
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Amino 5: Cyclopropyl; 6: 4-Methylbenzyl; 7: Oxo Pharmacological evaluation (unspecified) Synthesized using BMIM-PF6 ionic liquid; substituents may alter solubility and target engagement.
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 5: 4-Fluorophenyl; 7: Phenethylamine Anti-tubercular Demonstrated efficacy against Mycobacterium tuberculosis; 7-amine substitution critical for activity.
6-(4-Fluorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methylsulfanyl 6: 4-Fluorophenyl; 7: Amine Unknown (structural analog) Sulfur-containing substituents may improve metabolic stability.
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Benzhydrylpiperazine 6: Phenyl; 7: Amine Unknown (receptor binding studies) Bulky benzhydrylpiperazine group could enhance CNS penetration or receptor avidity.
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) - 5: Phenyl; 7: Oxo Metal complexation (materials science) Oxo group enables coordination with transition metals; used in antiparallel coordination polymers.
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Sulfanyl + chlorobenzyl 5: Methyl; 6: Ethyl; 7: Oxo Unspecified (structural study) Chlorobenzyl group may enhance hydrophobic interactions; oxo group alters electronic properties.

Key Observations:

Substitution at Position 2: Ethyl (target compound) vs. methylsulfanyl () or benzhydrylpiperazine (). Sulfur-containing groups (e.g., methylsulfanyl) may enhance metabolic stability but risk oxidation.

Substitution at Position 6 :

  • The pyrimidin-4-yl + benzylpiperazine group in the target compound is unique. Most analogs feature aryl (e.g., phenyl, fluorophenyl) or alkyl groups here. The benzylpiperazine moiety may confer selectivity for amine-binding receptors or enzymes like hCA isoforms.

Substitution at Position 7 :

  • Methyl (target) vs. oxo (), amine (), or hydroxyl (). Methyl groups are electron-donating and sterically compact, favoring hydrophobic interactions. Oxo or amine groups introduce hydrogen-bonding capacity, which can alter target engagement.

Biological Activity :

  • Anti-tubercular activity in highlights the role of 7-amine substituents.
  • Metal coordination in underscores the utility of oxo groups in materials science.
  • The target compound’s benzylpiperazine and ethyl/methyl groups suggest a focus on enzyme inhibition (e.g., hCA IX/XII) rather than receptor antagonism.

Synthetic Methods: Ionic liquids (BMIM-PF6 in ) and NMP-mediated nucleophilic substitution () are common strategies.

Research Findings and Implications

  • Selectivity : The benzylpiperazine-pyrimidine group in the target compound may enhance selectivity for hCA isoforms over off-target enzymes, as triazolopyrimidines with bulkier substituents (e.g., benzhydrylpiperazine in ) are often associated with CNS targets.
  • Pharmacokinetics : Ethyl and methyl groups at positions 2 and 7 likely improve oral bioavailability compared to polar substituents (e.g., oxo or hydroxyl).
  • Structural Insights : Crystallographic data from SHELX-refined analogs () suggest that substitution patterns influence molecular packing and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

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